(2R,4R)-1-acetyl-4-aminopyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4R)-1-acetyl-4-aminopyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-acetyl-4-aminopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with an acetylating agent under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require temperature control to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-acetyl-4-aminopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to introduce different functional groups onto the pyrrolidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2R,4R)-1-acetyl-4-aminopyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (2R,4R)-1-acetyl-4-aminopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine with similar structural features.
Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.
Pyridine: An aromatic heterocycle with nitrogen, used in various chemical applications.
Uniqueness
(2R,4R)-1-acetyl-4-aminopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C7H12N2O3 |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
(2R,4R)-1-acetyl-4-aminopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H12N2O3/c1-4(10)9-3-5(8)2-6(9)7(11)12/h5-6H,2-3,8H2,1H3,(H,11,12)/t5-,6-/m1/s1 |
InChI Key |
NAINGFNXQDSDQL-PHDIDXHHSA-N |
Isomeric SMILES |
CC(=O)N1C[C@@H](C[C@@H]1C(=O)O)N |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)O)N |
Origin of Product |
United States |
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